Latumcidin sulfate
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Overview
Description
Latumcidin sulfate is a novel antibiotic compound derived from the bacterium Streptomyces sp. It was first identified and characterized in the late 1950s. This compound has shown a broad spectrum of antimicrobial activity, making it a valuable candidate for further research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of latumcidin sulfate involves the fermentation of Streptomyces sp. under controlled conditions. The fermentation medium typically contains carbon sources such as glucose, glycerol, and sucrose, along with nitrogen sources like asparagine and peptone. The fermentation is carried out at a temperature of 27-28°C with continuous shaking to ensure proper aeration .
Industrial Production Methods: Industrial production of this compound follows similar fermentation protocols but on a larger scale. The fermentation broth is subjected to extraction and purification processes to isolate the antibiotic. Techniques such as solvent extraction, crystallization, and chromatography are employed to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Latumcidin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different antimicrobial properties or improved pharmacokinetic profiles .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and modification of antibiotics.
Biology: Researchers use latumcidin sulfate to investigate microbial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Its broad-spectrum antimicrobial activity makes it a promising candidate for treating bacterial infections, especially those resistant to conventional antibiotics.
Industry: this compound is explored for its potential use in agricultural settings to control plant pathogens.
Mechanism of Action
Latumcidin sulfate exerts its antimicrobial effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the peptidoglycan biosynthesis pathway, leading to cell lysis and death. The compound’s unique structure allows it to bind effectively to these enzymes, making it highly potent against a wide range of bacteria .
Comparison with Similar Compounds
Eulicin: Another antibiotic with a similar broad-spectrum activity.
Vancomycin: A well-known antibiotic that also targets cell wall synthesis but has a different structure.
Teicoplanin: Similar to vancomycin, it is used to treat resistant bacterial infections.
Uniqueness: Latumcidin sulfate stands out due to its unique chemical structure, which provides a distinct mechanism of action compared to other antibiotics. Its ability to inhibit a wide range of bacteria, including those resistant to other antibiotics, highlights its potential as a valuable therapeutic agent .
Properties
CAS No. |
43043-59-0 |
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Molecular Formula |
C10H13NO5S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
(10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene;sulfuric acid |
InChI |
InChI=1S/C10H11NO.H2O4S/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8;1-5(2,3)4/h2-4,9H,5-6H2,1H3;(H2,1,2,3,4)/b7-2-; |
InChI Key |
SIPQDYXVATXSEP-YMWUIOJXSA-N |
Isomeric SMILES |
C/C=C\1/C=CC2=NCCC3C12O3.OS(=O)(=O)O |
Canonical SMILES |
CC=C1C=CC2=NCCC3C12O3.OS(=O)(=O)O |
Origin of Product |
United States |
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